Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate

Prodrug Activation Esterase Hydrolysis Pharmacokinetics

Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate (CAS 477846-58-5) is the methyl ester derivative of flurbiprofen, a widely studied non‑steroidal anti‑inflammatory drug (NSAID) belonging to the 2‑arylpropanoic acid class. As a prodrug intermediate, this compound serves as a critical research tool for investigating esterase‑mediated activation kinetics and for synthesizing structurally diverse flurbiprofen analogs.

Molecular Formula C16H15FO3
Molecular Weight 274.291
CAS No. 477846-58-5
Cat. No. B2532539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate
CAS477846-58-5
Molecular FormulaC16H15FO3
Molecular Weight274.291
Structural Identifiers
SMILESCC(C(=O)OC)OC1=CC(=C(C=C1)C2=CC=CC=C2)F
InChIInChI=1S/C16H15FO3/c1-11(16(18)19-2)20-13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3
InChIKeyAFKQHNPGWANCRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate (CAS 477846-58-5): A Flurbiprofen Methyl Ester for Prodrug Research and Synthetic Chemistry


Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate (CAS 477846-58-5) is the methyl ester derivative of flurbiprofen, a widely studied non‑steroidal anti‑inflammatory drug (NSAID) belonging to the 2‑arylpropanoic acid class. As a prodrug intermediate, this compound serves as a critical research tool for investigating esterase‑mediated activation kinetics and for synthesizing structurally diverse flurbiprofen analogs [1]. Its biphenyl core and fluorinated aromatic system confer specific physicochemical and bioconversion properties that distinguish it from both the parent acid and other alkyl ester homologs .

Why Flurbiprofen Methyl Ester (CAS 477846-58-5) Cannot Be Substituted with Other Flurbiprofen Esters or the Parent Acid


Esterification of flurbiprofen is not a neutral chemical modification; it fundamentally alters the compound's bioreversible activation kinetics and gastric tolerability. Head‑to‑head studies demonstrate that the methyl ester undergoes plasma hydrolysis significantly faster than ethyl and propyl congeners, and exhibits an intermediate ulcerogenic profile that differs sharply from both the highly irritating parent acid and certain slower‑hydrolyzing esters [1]. Consequently, substituting this specific methyl ester with a different alkyl ester—or with flurbiprofen itself—will introduce uncontrolled variability in in vivo release rates, prodrug activation efficiency, and gastrointestinal safety parameters, potentially confounding experimental outcomes or derailing formulation development.

Quantitative Differentiation of Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate: Head‑to‑Head Comparative Data


Faster Plasma Hydrolysis of Methyl Ester Relative to Ethyl and Propyl Congeners

In 50% human plasma (pH 7.4, 37°C), the methyl ester of flurbiprofen undergoes enzymatic hydrolysis to release the parent acid substantially faster than its ethyl and propyl counterparts. After 6 hours of incubation, the hydrolysis ratio (flurbiprofen:ketoprofen / ester:ketoprofen) reached 0.81 for the methyl ester, compared to only 0.31 for the ethyl ester and 0.47 for the propyl ester [1]. This establishes the methyl ester as the most rapidly bioreversible alkyl prodrug among the linear-chain derivatives tested, a critical parameter for controlling drug release kinetics in vivo.

Prodrug Activation Esterase Hydrolysis Pharmacokinetics

Reduced Gastric Ulcerogenicity of Methyl Ester Compared to Parent Flurbiprofen

Oral administration of flurbiprofen methyl ester to fasted rats produced a markedly lower gastric ulcer index than the parent acid. Flurbiprofen itself yielded an ulcer index of 3.07 ± 0.63, whereas the methyl ester reduced this index to 1.90 ± 0.09 [1]. While this reduction did not reach the stringent statistical significance (p < 0.05) achieved by propyl, iso‑propyl, benzyl, and cyclopentyl esters, it nevertheless demonstrates that methylation of the carboxyl group confers a tangible gastroprotective benefit relative to the unmodified NSAID.

Gastrointestinal Toxicity NSAID Safety Ulcer Index

Enzymatic Dependence of Hydrolysis: Chemical Stability in Buffer vs Plasma

The methyl ester of flurbiprofen remains chemically intact in the absence of plasma esterases. After 6 hours in 0.01 M phosphate buffer (pH 7.4) at 37°C, the hydrolysis ratio remained essentially unchanged from baseline (0.13 at 0 hr vs 0.14 at 6 hr) [1]. This contrasts sharply with its behavior in 50% human plasma, where the ratio increased to 0.81 over the same period. Such enzymatic dependence confirms that the methyl ester is a true bioreversible prodrug, not subject to spontaneous aqueous hydrolysis, and that its activation is governed by esterase activity.

Chemical Stability Enzymatic Hydrolysis Prodrug Design

Commercial Purity Benchmark: 90% Purity from Sigma‑Aldrich

Sigma‑Aldrich offers methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate at a documented purity of 90% . This serves as a reference baseline for researchers seeking to source the compound from alternative suppliers or to assess batch‑to‑batch consistency in synthetic workflows.

Quality Control Purity Specification Procurement

Key Application Scenarios for Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate Based on Quantitative Evidence


Prodrug Activation Kinetics Research

The methyl ester's rapid and predominantly enzymatic hydrolysis in human plasma makes it an ideal model compound for studying esterase‑mediated prodrug activation. Researchers can use this compound to calibrate in vitro‑in vivo correlations (IVIVC) for flurbiprofen ester prodrugs, leveraging the established 0.81 hydrolysis ratio (6 hr) as a kinetic benchmark [1].

Gastrointestinal Toxicity Screening in NSAID Prodrug Development

The documented ulcer index of 1.90 ± 0.09 for the methyl ester provides a validated reference point for screening novel flurbiprofen prodrugs or formulations. Compounds that achieve significantly lower ulcer indices than this methyl ester baseline may offer superior gastrointestinal tolerability [1].

Synthetic Intermediate for Flurbiprofen‑Derived Analogs

The methyl ester serves as a convenient, pre‑activated building block for synthesizing hydrazide, amide, and other ester‑derived analogs of flurbiprofen. Its well‑characterized physical form (pale yellow liquid) and commercial availability at 90% purity streamline downstream derivatization workflows [1].

Formulation Stability Studies

The compound's demonstrated chemical stability in phosphate buffer (pH 7.4) over 6 hours [1] supports its use in pre‑formulation stability screening. This allows researchers to evaluate the impact of excipients, pH, and storage conditions on ester integrity without confounding spontaneous hydrolysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.